molecular formula C10H23N3 B1427202 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine CAS No. 1339579-28-0

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine

Cat. No. B1427202
M. Wt: 185.31 g/mol
InChI Key: NXLLNRYJCITPEK-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is a compound with the CAS Number: 1339579-28-0 . It has a molecular weight of 185.31 . The IUPAC name for this compound is 2-methyl-4-(4-methyl-1-piperazinyl)-2-butanamine . It is in liquid form .


Molecular Structure Analysis

The InChI code for 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is 1S/C10H23N3/c1-10(2,11)4-5-13-8-6-12(3)7-9-13/h4-9,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

As mentioned earlier, 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Applications in Medicinal Chemistry and Drug Development

A key application of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is in medicinal chemistry, particularly in the synthesis of histamine H4 receptor ligands. Altenbach et al. (2008) explored a series of 2-aminopyrimidines as ligands for this receptor, which showed potential as anti-inflammatory and antinociceptive agents in animal models (Altenbach et al., 2008). Similarly, Kim et al. (2005) reported the development of a novel series of beta-amino amides, incorporating triazolopiperazines, as inhibitors for dipeptidyl peptidase IV, indicating potential treatment for type 2 diabetes (Kim et al., 2005).

Synthesis and Chemical Analysis

Koroleva et al. (2012) focused on the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in the production of imatinib, a significant cancer treatment drug (Koroleva et al., 2012). Furthermore, the study by Al-Harthy et al. (2019) conducted spectroscopic characterization and crystallographic elucidation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, highlighting the importance of spectroscopic analysis in understanding the chemical properties of such compounds (Al-Harthy et al., 2019).

Antibacterial and Antiprotozoal Activities

The compound's derivatives have been examined for their antibacterial and antiprotozoal activities. A study by Angamuthu et al. (2021) synthesized novel Mannich bases from a derivative and assessed their antibacterial, antimicrobial, and antifungal activities (Angamuthu et al., 2021). Additionally, Faist et al. (2013) prepared ω-aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines, demonstrating significant antiprotozoal activity (Faist et al., 2013).

Applications in Chiral Analysis and Detection

Jin et al. (2020) utilized a derivative of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine in the chiral analysis of amines, indicating its role in enhancing the sensitivity of detection methods for chiral compounds (Jin et al., 2020).

Safety And Hazards

The safety information for 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS05 and GHS07 .

properties

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-10(2,11)4-5-13-8-6-12(3)7-9-13/h4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLLNRYJCITPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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